tert-Butyl 4-(oxiran-2-yl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(oxiran-2-yl)piperidine-1-carboxylate: is an organic compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . It is a piperidine derivative featuring an oxirane (epoxide) ring, which makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(oxiran-2-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with an epoxidizing agent . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to facilitate the formation of the oxirane ring.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The oxirane ring in tert-Butyl 4-(oxiran-2-yl)piperidine-1-carboxylate can undergo oxidation reactions to form diols or other oxidized products.
Reduction: The compound can be reduced to open the oxirane ring, forming a diol or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions include diols, substituted piperidines, and other derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: tert-Butyl 4-(oxiran-2-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the development of drugs targeting various biological pathways. Its derivatives may exhibit biological activities such as enzyme inhibition or receptor modulation .
Industry: The compound is utilized in the production of fine chemicals and specialty chemicals, where its unique structure allows for the creation of complex molecules with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(oxiran-2-yl)piperidine-1-carboxylate is primarily related to its ability to undergo ring-opening reactions. The oxirane ring is highly reactive and can interact with nucleophiles, leading to the formation of various products. These reactions can modulate biological pathways by interacting with enzymes or receptors, depending on the specific derivative formed .
Comparison with Similar Compounds
- tert-Butyl 4-oxopiperidine-1-carboxylate
- tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate
Comparison: While these compounds share the piperidine core structure, tert-Butyl 4-(oxiran-2-yl)piperidine-1-carboxylate is unique due to the presence of the oxirane ring. This feature imparts distinct reactivity and allows for a broader range of chemical transformations, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl 4-(oxiran-2-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(14)13-6-4-9(5-7-13)10-8-15-10/h9-10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJCAROLVBMINS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699127 | |
Record name | tert-Butyl 4-(oxiran-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921199-39-5 | |
Record name | tert-Butyl 4-(oxiran-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(oxiran-2-yl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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